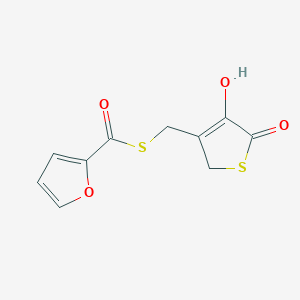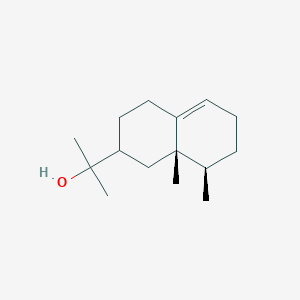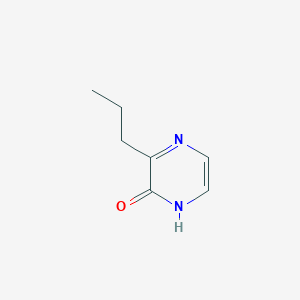
3-propyl-1H-pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propyl-1H-pyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family It features a pyrazine ring fused with a ketone group and a propyl substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-propylpyrazine-2-carboxylic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. This reaction facilitates the formation of the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-propyl-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of this compound.
Substitution: Functionalized pyrazinone compounds with various substituents.
Applications De Recherche Scientifique
3-propyl-1H-pyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-propyl-1H-pyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1H-pyrazin-2-one: Similar structure but with a methyl group instead of a propyl group.
3-ethyl-1H-pyrazin-2-one: Contains an ethyl group at the third position.
3-phenyl-1H-pyrazin-2-one: Features a phenyl group, offering different electronic properties.
Uniqueness
3-propyl-1H-pyrazin-2-one is unique due to its specific substituent, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-propyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-7(10)9-5-4-8-6/h4-5H,2-3H2,1H3,(H,9,10) |
Clé InChI |
OUIAUQHSLHKLOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


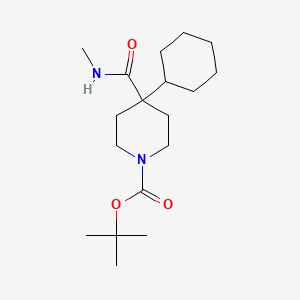
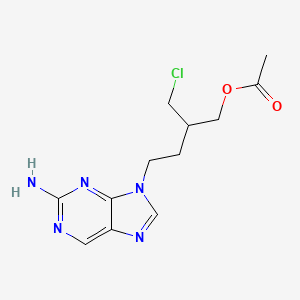
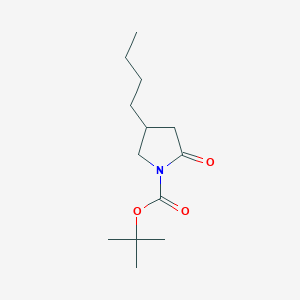
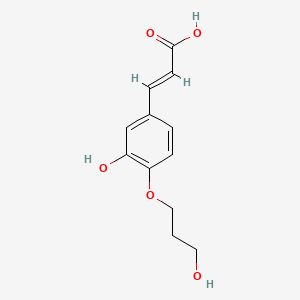
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)



![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)

